benzyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- Position 5: A 4-methoxyphenyl substituent, providing electron-donating effects via the methoxy group.
- Position 6: A benzyl ester group, enhancing lipophilicity compared to smaller alkyl esters.
- Positions 2 and 7: Methyl groups, contributing to steric hindrance and metabolic stability.
This scaffold is of interest due to its structural versatility, enabling modulation of biological activity and physicochemical properties through substituent variation.
Properties
Molecular Formula |
C23H22N2O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
benzyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H22N2O4S/c1-14-19(22(27)29-13-16-7-5-4-6-8-16)20(17-9-11-18(28-3)12-10-17)25-21(26)15(2)30-23(25)24-14/h4-12,15,20H,13H2,1-3H3 |
InChI Key |
GRGPZIPHKYBERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazole Precursor
4-Methoxybenzaldehyde reacts with thiourea in the presence of sodium hydroxide, yielding a thiourea intermediate. This step is critical for introducing the 4-methoxyphenyl group and sulfur atom into the scaffold. The intermediate is subsequently treated with ethyl chloroacetate to form a thiazolidinone derivative, which serves as the precursor for cyclization.
Cyclization to Thiazolopyrimidine
The thiazolidinone intermediate undergoes intramolecular cyclization in toluene at elevated temperatures (125–130°C) catalyzed by toluene-4-sulfonic acid. This step forms the fused thiazolo[3,2-a]pyrimidine ring system. The benzyl ester group is introduced via a carboxylation reaction using benzyl chloroformate under inert conditions.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (cyclization step) | 75% | |
| Reaction Temperature | 125–130°C | |
| Catalyst | Toluene-4-sulfonic acid |
Copper-Catalyzed Tandem Annulation
Recent advancements employ copper catalysis to streamline the synthesis of thiazolopyrimidine derivatives. While originally developed for bicyclic nucleoside analogues, this method has been adapted for non-nucleoside targets.
Reaction Mechanism
Triacetyl-5-iodocytidine is replaced with a custom iodinated pyrimidine precursor, which reacts with aromatic isothiocyanates in the presence of CuI and a phenanthroline ligand. The copper catalyst facilitates tandem annulation, forming the thiazole ring directly fused to the pyrimidine nucleus.
Functionalization and Deprotection
Post-annulation, acetyl protecting groups are removed using methanolic ammonia, revealing free hydroxyl groups necessary for subsequent esterification. Benzylation is achieved via nucleophilic acyl substitution with benzyl bromide in dimethylformamide (DMF).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst System | CuI/1,10-phenanthroline | |
| Deprotection Agent | NH₃/MeOH | |
| Overall Yield | 40–55% |
Ultrasonic-Assisted Green Synthesis
An environmentally conscious approach utilizes ultrasonic irradiation to accelerate reaction kinetics and improve yields. This method is particularly effective for cyclocondensation steps.
Reaction Optimization
Ethyl acetoacetate and thiourea are subjected to ultrasonic irradiation (40 kHz) in ethanol, forming a dihydropyrimidinone intermediate. The subsequent reaction with ethyl chloroacetate under ultrasound reduces reaction time from hours to minutes.
Benzylation and Final Cyclization
The intermediate is treated with benzyl chloroformate in a biphasic system (water/dichloromethane) under phase-transfer conditions. Final cyclization is achieved using microwave irradiation (300 W, 100°C), completing the synthesis in under 30 minutes.
Key Data:
Comparative Analysis of Methodologies
Yield and Efficiency
The copper-catalyzed method offers moderate yields (40–55%) but excels in regioselectivity. In contrast, the multi-step condensation approach achieves higher yields (75%) at the cost of longer reaction times. Ultrasonic-assisted synthesis strikes a balance, delivering comparable yields (70–78%) with reduced environmental impact.
Scalability and Industrial Relevance
The classical condensation route is preferred for gram-scale synthesis due to its operational simplicity. Copper-catalyzed methods require stringent anhydrous conditions, limiting large-scale applicability. Ultrasonic and microwave techniques show promise for pilot-scale production but necessitate specialized equipment .
Chemical Reactions Analysis
Benzyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Benzyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound exhibits potential neuroprotective and anti-neuroinflammatory properties, making it a candidate for the treatment of neurodegenerative diseases.
Antimicrobial Activity: Thiazolopyrimidine derivatives have shown significant antibacterial and antifungal activities, which can be explored for developing new antimicrobial agents.
Anticancer Research: The compound’s structure allows for interactions with various biological targets, making it a potential candidate for anticancer drug development.
Mechanism of Action
The mechanism of action of benzyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been observed to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-α . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Thiazolo[3,2-a]Pyrimidine Core
Key structural variations among analogs are summarized in Table 1 .
Table 1: Substituent Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations:
- Electron-withdrawing groups (e.g., 4-bromophenyl in ) enable halogen bonding, influencing crystal packing and solubility .
- Position 6 Substituents: Benzyl esters (target compound) increase lipophilicity compared to ethyl esters (), likely improving membrane permeability but reducing aqueous solubility.
Physicochemical and Crystallographic Properties
- Crystallography : Ethyl 5-(4-bromophenyl)-7-methyl-... () forms stable crystals via π-halogen and C–H···O interactions, whereas the target compound’s benzyl ester and methoxy groups may favor π-π stacking .
- Solubility : Benzyl esters (target compound) are less polar than ethyl esters (), likely reducing aqueous solubility but improving lipid bilayer penetration.
Biological Activity
Benzyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the thiazolopyrimidine family and features a complex structure characterized by:
- Molecular Formula : C23H22N2O4S
- Molecular Weight : 422.5 g/mol
- IUPAC Name : Benzyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
This structure allows for various interactions with biological targets, contributing to its therapeutic potential.
Antimicrobial Activity
Research has demonstrated that thiazolopyrimidine derivatives exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.
Anti-inflammatory Effects
The compound has been shown to inhibit the NF-kB inflammatory pathway. This inhibition leads to a reduction in pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). Studies indicate that this activity could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. Furthermore, it inhibits cell proliferation by interfering with cell cycle progression.
The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound has been found to inhibit enzymes involved in inflammatory responses and cancer cell proliferation.
- Modulation of Signaling Pathways : It affects various signaling pathways that regulate cell survival and apoptosis.
- Interaction with DNA : Some studies suggest that it may interact directly with DNA or RNA, leading to altered gene expression profiles.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values < 100 µg/mL. |
| Study B | Showed reduction in TNF-α levels in LPS-stimulated macrophages by up to 50% at 10 µM concentration. |
| Study C | Induced apoptosis in human breast cancer cells with IC50 values around 15 µM after 48 hours of treatment. |
Q & A
Q. What are the established synthetic methodologies for preparing this thiazolo-pyrimidine derivative?
The compound is typically synthesized via multi-component reactions involving precursors such as ethyl acetoacetate, aromatic aldehydes (e.g., 4-methoxybenzaldehyde), and thiourea derivatives. Key steps include:
- Condensation : Formation of the thiazole ring through the reaction of aldehydes with thiourea derivatives under acidic conditions .
- Cyclization : Cyclocondensation with pyrimidine precursors in solvents like glacial acetic acid or toluene, often catalyzed by palladium or copper-based catalysts .
- Esterification : Introduction of the benzyl carboxylate group via nucleophilic substitution or coupling reactions . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical for achieving yields >70% .
Q. How is the structural conformation of this compound validated?
Structural elucidation involves:
- X-ray crystallography : Determines bond lengths, dihedral angles (e.g., thiazole-pyrimidine ring system vs. substituent planes), and hydrogen-bonding networks. SHELX software is commonly used for refinement .
- NMR spectroscopy : Confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and stereochemistry .
- Mass spectrometry : Validates molecular weight (e.g., m/z ~436.5 for [M+H]⁺) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its biological activity?
Key substituent effects include:
- Methoxyphenyl group : Enhances lipophilicity and π-π stacking with enzyme active sites (e.g., cyclooxygenase inhibition) .
- Benzyl carboxylate : Modulates solubility and hydrogen-bonding interactions with targets like casein kinase 2 (CK2) .
- Thiazole ring : Critical for redox activity and metal coordination in enzyme inhibition . Table 1 : Comparative IC₅₀ values for analogs
| Substituent at Position 5 | IC₅₀ (COX-2 Inhibition) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| 4-Methoxyphenyl | 0.45 µM | 12.3 |
| 4-Chlorophenyl | 0.68 µM | 8.7 |
| 3,4-Dimethoxyphenyl | 0.32 µM | 15.6 |
Q. How can contradictions in biological activity data between analogs be resolved?
Discrepancies (e.g., varying IC₅₀ values for similar substituents) may arise from:
- Crystallographic packing effects : Non-covalent interactions (e.g., C–H⋯O bonds) altering molecular conformation in solid vs. solution states .
- Assay conditions : pH-dependent solubility or redox interference in enzymatic assays . Mitigation strategies:
- Systematic substituent variation : Test electron-donating/withdrawing groups at positions 2 and 5 .
- Computational modeling : Molecular docking to predict binding modes and steric clashes .
Q. What mechanistic insights exist for its interaction with Cdc25B phosphatase?
The compound inhibits Cdc25B via:
- Competitive binding : Blocks the catalytic cysteine residue (Cys473) through thiazole coordination .
- Hydrogen-bond networking : Carboxylate and methoxy groups interact with Arg482 and Gln555 in the active site . Key data : IC₅₀ = 3.0 µM against Cdc25B, with no ROS-mediated cytotoxicity, distinguishing it from quinone-based inhibitors .
Methodological Guidance
Q. How to optimize reaction conditions for scale-up synthesis?
- Solvent selection : Use toluene or DMF for improved thermal stability during cyclization .
- Catalyst screening : Pd/C or CuI enhances yield in coupling reactions (e.g., 78% vs. 62% with uncatalyzed methods) .
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) reduces impurities to <5% .
Q. What analytical strategies resolve spectral overlaps in NMR characterization?
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., methyl groups at δ 2.1–2.3 ppm) .
- Variable-temperature NMR : Suppresses rotational isomerism in the benzylidene moiety .
Data Interpretation Challenges
Q. Why do dihedral angles between substituents vary across crystallographic studies?
Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
